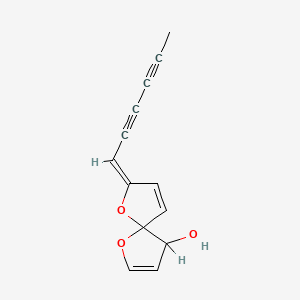
Mycosinol
Description
Mycosinol (C₁₃H₁₀O₃, molecular weight: 214.22) is a naturally occurring antifungal compound isolated from Coleostephus myconis . Its pharmacological activity is attributed to its ability to disrupt fungal cell membranes, though its exact mechanism remains under investigation.
Properties
CAS No. |
111768-19-5 |
|---|---|
Molecular Formula |
C13H10O3 |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
(2E)-2-hexa-2,4-diynylidene-1,6-dioxaspiro[4.4]nona-3,7-dien-9-ol |
InChI |
InChI=1S/C13H10O3/c1-2-3-4-5-6-11-7-9-13(16-11)12(14)8-10-15-13/h6-10,12,14H,1H3/b11-6+ |
InChI Key |
FZRGCIPZQGXDCM-IZZDOVSWSA-N |
SMILES |
CC#CC#CC=C1C=CC2(O1)C(C=CO2)O |
Isomeric SMILES |
CC#CC#C/C=C/1\C=CC2(O1)C(C=CO2)O |
Canonical SMILES |
CC#CC#CC=C1C=CC2(O1)C(C=CO2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Overview
The table below summarizes key characteristics:
| Compound | Molecular Formula | Molecular Weight | Source | Primary Activity | Key Structural Features |
|---|---|---|---|---|---|
| This compound | C₁₃H₁₀O₃ | 214.22 | Coleostephus myconis | Antifungal | Phenolic core, ketone group |
| Isoscopoletin | C₁₀H₈O₄ | 192.16 | Artemisia spp. | Antifungal, Antioxidant | Coumarin derivative, hydroxyl groups |
| Hennadiol | C₂₇H₄₂O₂ | 442.71 | Hedera helix | Anti-inflammatory | Triterpenoid, diol groups |
Antifungal Efficacy and Mechanisms
- This compound: Exhibits broad-spectrum antifungal activity by inhibiting ergosterol biosynthesis, a critical component of fungal cell membranes. Its smaller molecular weight may enhance membrane permeability compared to larger terpenoids .
- Isoscopoletin : Functions via reactive oxygen species (ROS) generation in fungal cells, leading to oxidative stress. Its coumarin backbone allows π-π interactions with microbial enzymes, enhancing binding affinity .
- Its bulky triterpenoid structure may reduce cellular uptake efficiency compared to this compound .
Structural Advantages and Limitations
- This compound’s Simplicity: The compact structure (C₁₃) enables efficient synthesis and modification, whereas Hennadiol’s complexity (C₂₇) complicates industrial-scale production .
- However, this compound’s ketone group may confer higher stability under physiological conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


